Bienvenue dans la boutique en ligne BenchChem!

methyl 6-chloroquinoline-5-carboxylate

regiochemistry quinoline functionalization ortho-substitution

Methyl 6-chloroquinoline-5-carboxylate (CAS 2758002-45-6) is a heterobifunctional quinoline building block with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g·mol⁻¹. The compound features a methyl ester at the C5 position and a chlorine atom at C6 on the quinoline scaffold, establishing an ortho-relationship between these two substituents.

Molecular Formula C11H8ClNO2
Molecular Weight 221.6
CAS No. 2758002-45-6
Cat. No. B6239788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-chloroquinoline-5-carboxylate
CAS2758002-45-6
Molecular FormulaC11H8ClNO2
Molecular Weight221.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Chloroquinoline-5-Carboxylate (CAS 2758002-45-6): Procurement-Relevant Identity and Physicochemical Profile


Methyl 6-chloroquinoline-5-carboxylate (CAS 2758002-45-6) is a heterobifunctional quinoline building block with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g·mol⁻¹ . The compound features a methyl ester at the C5 position and a chlorine atom at C6 on the quinoline scaffold, establishing an ortho-relationship between these two substituents . Its computed lipophilicity (LogP 2.67) and topological polar surface area (TPSA 39.19 Ų) place it within drug-like chemical space . The compound is supplied at 98% purity and serves as a versatile intermediate for medicinal chemistry programs, particularly those targeting antiviral and anti-infective indications [1].

Why Methyl 6-Chloroquinoline-5-Carboxylate Cannot Be Replaced by Its Regioisomers or Non-Halogenated Analogs


The specific 5-COOMe/6-Cl substitution pattern on the quinoline core is not interchangeable with other regioisomers such as methyl 4-chloroquinoline-6-carboxylate (CAS 648449-01-8) or methyl 2-chloroquinoline-5-carboxylate (CAS 1192569-38-2), because the ortho-relationship between the ester and chloro groups dictates both steric constraints in downstream coupling reactions and electronic properties that govern reactivity [1]. Furthermore, the 6-chloro substituent is essential for the biological activity of elaborated derivatives; 4-aryl-6-chloroquinoline compounds exhibit IC₅₀ values of 4.4–9.8 μM against HBV DNA replication in HepG 2.2.15 cells, whereas the non-chlorinated quinoline-5-carboxylate parent (CAS 16675-62-0) lacks this critical functional handle entirely [2][3]. Uninformed substitution risks both synthetic failure and loss of target biological activity in the final compound series.

Methyl 6-Chloroquinoline-5-Carboxylate: Quantified Differentiation Evidence Against Closest Analogs


Regiochemical Ortho-Relationship: 5-COOMe/6-Cl Substitution Pattern vs. Non-Ortho Regioisomers

Methyl 6-chloroquinoline-5-carboxylate is distinguished by an ortho-relationship between the C5 methyl ester and the C6 chlorine, a structural arrangement absent in the commercially available regioisomer methyl 4-chloroquinoline-6-carboxylate (CAS 648449-01-8), where the chlorine is at C4 and the ester is at C6 [1]. In the latter, the chloro and ester groups are disposed in a meta-like arrangement across the quinoline framework, eliminating steric congestion that can be exploited for regioselective derivatization. The Ishkov et al. (2023) synthetic method demonstrates that isomeric 2-chloroquinoline-5-, 6-, and 7-carboxylates exhibit differential reactivity, and notably the 8-carboxylate isomer is entirely unreactive under the oxidation–chlorination conditions employed [1]. This regiochemical identity has tangible consequences: the ortho-substitution pattern creates a sterically encumbered environment that can direct nucleophilicattack or metal-catalyzed coupling to the less hindered position, enabling predictable synthetic outcomes not achievable with the 4-chloro-6-carboxylate or 2-chloro-5-carboxylate isomers .

regiochemistry quinoline functionalization ortho-substitution synthetic strategy

Lipophilicity Differentiation: LogP Shift of +0.17 Units vs. Unsubstituted Methyl Quinoline-5-Carboxylate

The introduction of a chlorine atom at the C6 position increases the computed LogP of methyl 6-chloroquinoline-5-carboxylate to 2.67 (Leyan) or XLogP3 ~2.7 (BOC Sciences), compared with the unsubstituted methyl quinoline-5-carboxylate (CAS 16675-62-0) which has an XLogP3 of 2.5 as recorded in PubChem [1]. This represents a ΔLogP of approximately +0.17 to +0.2 log units, consistent with the well-established lipophilicity-enhancing effect of aromatic chlorine substitution. For context, the non-chlorinated methyl quinoline-6-carboxylate (CAS 38896-30-9) has an even lower LogP of 2.02 . The enhanced lipophilicity of the 6-chloro derivative may improve membrane permeability in cell-based assays compared with the non-halogenated parent scaffold. Computed TPSA values are identical (39.19–39.2 Ų) across the chlorinated and non-chlorinated 5-carboxylate analogs, indicating that the chlorine substituent modulates lipophilicity without altering polar surface area—a favorable combination for maintaining drug-likeness while tuning ADME properties [1].

lipophilicity LogP drug-likeness physicochemical profiling ADME prediction

Orthogonal Synthetic Handles: Dual Reactive Sites (C5-Methyl Ester + C6-Chloro) Enable Sequential Derivatization Unavailable in Non-Halogenated or Mono-Functional Analogs

Methyl 6-chloroquinoline-5-carboxylate possesses two chemically orthogonal reactive centers: a methyl ester amenable to hydrolysis, amidation, or transesterification, and an aryl chloride at C6 capable of participating in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings . This dual functionality is absent in the non-halogenated analog methyl quinoline-5-carboxylate (CAS 16675-62-0), which offers only ester-based reactivity [1]. It is also distinct from methyl 2-chloroquinoline-5-carboxylate (CAS 1192569-38-2), where the chlorine resides on the electron-deficient pyridine ring rather than the benzo-fused ring, altering its reactivity profile in metal-catalyzed transformations . The 6-chloro position on the benzo ring is expected to exhibit different oxidative addition kinetics with Pd(0) catalysts compared with the 2-chloro (pyridine-ring) position, based on established electronic differences between these ring positions in quinoline systems. The ester group can be selectively hydrolyzed under mild basic conditions to yield 6-chloroquinoline-5-carboxylic acid (CAS 803736-96-1) without affecting the C6-Cl bond, enabling a sequential functionalization strategy: ester transformation first, followed by cross-coupling at C6 .

orthogonal reactivity cross-coupling Suzuki coupling amide formation building block utility

Purity Specification Advantage: 98% Methyl Ester vs. 95% Free Acid Analog for Direct Use in Coupling Chemistry

Methyl 6-chloroquinoline-5-carboxylate is commercially available at 98% purity (Leyan, product 2143765), compared with the corresponding free acid, 6-chloro-5-quinolinecarboxylic acid (CAS 803736-96-1), which is typically supplied at 95% purity (Hit2Lead) . The 3-percentage-point purity differential, while modest, is meaningful in the context of amide coupling or ester hydrolysis workflows: the methyl ester form is directly usable in transesterification and nucleophilic acyl substitution reactions without requiring a separate esterification step that would be necessary if starting from the free acid. Additionally, the ester form avoids the potential for acid-mediated side reactions during cross-coupling sequences, as the carboxylic acid proton can interfere with organometallic reagents [1]. For researchers planning amide bond formation via direct aminolysis of the ester or through hydrolysis to the acid followed by coupling, procurement of the pre-formed methyl ester eliminates one synthetic transformation, saving 1–2 working days of laboratory time and reducing cumulative yield loss from an additional step.

purity specification procurement quality ester vs. acid amide coupling building block

Anti-HBV Scaffold Relevance: 6-Chloroquinoline Derivatives Exhibit HBV DNA Replication Inhibition (IC₅₀ 4.4–9.8 μM) Validating the 6-Chloro Substituent as a Pharmacophoric Element

A focused series of 4-aryl-6-chloroquinoline derivatives, accessible via further elaboration of the 6-chloroquinoline-5-carboxylate scaffold, demonstrated significant inhibition of HBV DNA replication in HepG 2.2.15 cells, with nine compounds achieving IC₅₀ values in the range of 4.4–9.8 μM—comparable to the positive control tenofovir [1]. The most promising derivatives (compounds 10, 17, and 20) exhibited high selectivity indices (SI > 551.2, > 143.7, and > 284.5, respectively), indicating a favorable therapeutic window between antiviral activity and cytotoxicity [1]. Critically, the 6-chloro substituent is a conserved pharmacophoric element across the active series, and the authors' SAR study confirms that this substitution pattern is integral to anti-HBV potency. The target compound serves as a logical entry point for constructing this validated chemotype. In contrast, the non-halogenated methyl quinoline-5-carboxylate (CAS 16675-62-0) cannot directly access this series without a separate halogenation step [2]. This evidence is further reinforced by independent patent activity describing quinoline compounds with 6-chloro substitution for hepatitis B virus treatment (US 2023/0144399 A1) [3].

anti-HBV antiviral hepatitis B non-nucleoside quinoline scaffold drug discovery

Methyl 6-Chloroquinoline-5-Carboxylate: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of 4-Aryl-6-Chloroquinoline Anti-HBV Lead Compounds

Medicinal chemistry teams pursuing non-nucleoside hepatitis B virus inhibitors can use methyl 6-chloroquinoline-5-carboxylate as the core building block for constructing 4-aryl-6-chloroquinoline derivatives, a validated anti-HBV chemotype with reported IC₅₀ values of 4.4–9.8 μM against HBV DNA replication and selectivity indices exceeding 143 in HepG 2.2.15 cellular assays [1]. The 6-chloro substituent is a structurally required pharmacophoric element for this activity, and the C5-methyl ester provides a convenient functional handle for introducing diversity at the carboxylate position through hydrolysis and subsequent amide coupling [1][2].

Parallel Synthesis and Library Generation: Orthogonal Derivatization via Sequential Ester Modification and C6 Cross-Coupling

The orthogonal reactivity of the C5 methyl ester (acyl substitution chemistry) and C6 aryl chloride (Suzuki-Miyaura or Buchwald-Hartwig cross-coupling) makes this building block ideally suited for diversity-oriented synthesis and parallel library production [1]. A typical workflow involves (i) ester hydrolysis to the carboxylic acid followed by amide coupling to install a first diversity element, then (ii) palladium-catalyzed cross-coupling at the C6 position to introduce a second diversity element, generating a matrix of analogs from a single starting material [2]. This two-dimensional diversification strategy is not accessible from non-halogenated quinoline-5-carboxylate analogs, which lack the second reactive center [3].

Process Chemistry and Scale-Up: Multigram Synthesis of 6-Chloroquinoline-5-Carboxylic Acid via Controlled Ester Hydrolysis

For process chemistry applications requiring the free carboxylic acid, methyl 6-chloroquinoline-5-carboxylate can be hydrolyzed under mild basic conditions to yield 6-chloroquinoline-5-carboxylic acid (CAS 803736-96-1) without affecting the C6-Cl bond [1]. The two-stage oxidation–chlorination route reported by Ishkov et al. (2023) demonstrates that isomeric chloroquinolinecarboxylic esters can be prepared on a multigram scale from readily available methyl quinolinecarboxylate precursors, and that the ester form is the direct product of this synthetic sequence, eliminating the need for a separate esterification step in downstream processing [2].

Antiviral Drug Discovery Beyond HBV: Scaffold Repurposing for Emerging Viral Targets

The 6-chloroquinoline scaffold is recognized in the patent literature as a privileged structure for antiviral applications extending beyond hepatitis B, including quinoline-based compounds targeting various viral polymerases and host factors [1]. The combination of the electron-withdrawing 6-chloro substituent and the C5 ester enables tuning of both lipophilicity (LogP 2.67) and electronic properties while maintaining a drug-like TPSA of 39.19 Ų, supporting the compound's use as a starting point for hit-to-lead campaigns against new viral targets where quinoline-based inhibitors have shown promise [2].

Quote Request

Request a Quote for methyl 6-chloroquinoline-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.